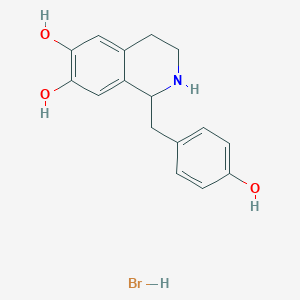

Higenamine Hydrobromide Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヒゲナミン臭化水素酸塩は、1,2,3,4-テトラヒドロ-1-[(4-ヒドロキシフェニル)メチル]-6,7-イソキノリンジオール臭化水素酸塩としても知られており、トリカブトを含む様々な植物に由来する化学化合物です。心臓血管系の健康における薬理学的特性、特にその特性で知られています。 ヒゲナミン臭化水素酸塩は、遊離塩基型に比べて安定性が高く、水に溶けやすいため、臨床用途に適しています .

製造方法

合成ルートと反応条件

ヒゲナミン臭化水素酸塩の合成は、一般的に植物源からのヒゲナミンの抽出と、それに続く臭化水素酸塩への変換を伴います。プロセスには以下が含まれます。

抽出: ヒゲナミンは、エタノールやメタノールなどの溶媒を使用して植物材料から抽出されます。

精製: 粗抽出物は、クロマトグラフィー法を使用して精製されます。

工業生産方法

ヒゲナミン臭化水素酸塩の工業生産は、同様の工程に従いますが、より大規模に行われます。高性能液体クロマトグラフィー(HPLC)などの高度な技術が、医薬品基準を満たすための精製に使用されます。 最終製品は、通常、一貫性と安全性を確保するために厳格な品質管理が行われます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Higenamine Hydrobromide Salt typically involves the extraction of higenamine from plant sources followed by its conversion to the hydrobromide salt. The process includes:

Extraction: Higenamine is extracted from plant materials using solvents such as ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques.

Salt Formation: Higenamine is reacted with hydrobromic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification to meet pharmaceutical standards. The final product is often subjected to rigorous quality control to ensure consistency and safety .

化学反応の分析

反応の種類

ヒゲナミン臭化水素酸塩は、以下を含む様々な化学反応を起こします。

酸化: ヒゲナミンは、酸化されてキノン誘導体を生成することができます。

還元: 還元反応は、ヒゲナミンを対応するジヒドロ誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、キノン、ジヒドロ化合物、置換イソキノリンなど、ヒゲナミンの様々な誘導体が含まれます .

科学研究への応用

ヒゲナミン臭化水素酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Higenamine Hydrobromide Salt has a wide range of scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.

Biology: Higenamine is studied for its effects on cellular processes, including apoptosis and oxidative stress.

Medicine: It is investigated for its potential therapeutic effects in cardiovascular diseases, including heart failure and arrhythmia. .

Industry: It is used in the formulation of dietary supplements and performance-enhancing products.

作用機序

ヒゲナミン臭化水素酸塩は、複数の分子標的と経路を通じてその効果を発揮します。

β2アドレナリン受容体: ヒゲナミンはアゴニストとして作用し、これらの受容体を刺激して心拍数を上げ、心臓の拍出量を向上させます。

AMPK経路: AMP活性化プロテインキナーゼ(AMPK)経路を活性化し、心筋細胞のエネルギー代謝を強化します。

類似化合物との比較

類似化合物

ヒゲナミン塩酸塩: 構造は似ていますが、臭化物イオンではなく塩化物イオンが含まれています。

ノルコクラウリン: 類似の薬理学的特性を持つ構造類似体です。

ベルベリン: 心臓血管系に有益な別のイソキノリンアルカロイドです.

独自性

ヒゲナミン臭化水素酸塩は、安定性と溶解性が高いため、臨床用途に適しているという点でユニークです。 β2アドレナリン受容体との特異的な相互作用と強力な抗酸化活性は、類似化合物とは異なる点です .

特性

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUKFIRMGSQPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)

![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)

![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)

![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)

![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)

![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)

![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)